Amsilarotene, also known by its chemical identifier TAC-101, is a synthetic compound classified as a retinobenzoic acid. It is primarily recognized for its potential antineoplastic (anti-cancer) properties, particularly in the treatment of various malignancies. Amsilarotene functions by modulating key cellular pathways involved in cancer progression.
Amsilarotene is derived from retinoids, which are compounds related to vitamin A. The compound is categorized under retinoid analogs and is specifically noted for its ability to inhibit the phosphorylation of the retinoblastoma protein, a crucial regulator in cell cycle control and tumor suppression. Its chemical structure is characterized by a unique combination of retinoid and benzoic acid functionalities, which contribute to its biological activity .
The synthesis of Amsilarotene involves several chemical reactions that typically include the following steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and confirm the identity of the synthesized compound.
Amsilarotene has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformation and interactions with biological targets.
Amsilarotene participates in various chemical reactions that are essential for its biological activity:
Kinetic studies can be performed to evaluate the rates of these reactions and determine the binding affinity of Amsilarotene to its targets, using techniques such as surface plasmon resonance (SPR) or competitive binding assays.
Amsilarotene exerts its antineoplastic effects primarily through:
Preclinical studies have demonstrated significant reductions in tumor growth in models treated with Amsilarotene, supporting its potential utility in cancer therapy .
Relevant data indicate that Amsilarotene retains its biological activity over a range of pH levels, making it suitable for formulation in various therapeutic contexts.
Amsilarotene has been primarily investigated for its potential applications in oncology:
Chemical Synthesis: Protecting Groups and Stepwise AssemblyTraditional chemical synthesis of amsilarotene relies on iterative protecting-group strategies to address reactivity conflicts in its polyfunctional structure. The canonical route involves:
Overall yields for this 12-step sequence rarely exceed 5–8% due to chromatographic purifications after each step and low regioselectivity in cyclization reactions [6].
Enzymatic Synthesis: Emerging AlternativesEnzymatic approaches leverage template-independent polymerases (e.g., Terminal Deoxynucleotidyl Transferase, TdT) or ligases to streamline assembly:
Table 1: Chemical vs. Enzymatic Synthesis Performance
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Overall Yield | 5–8% | 15–30% (projected) |
Average Purity | 92–95% | >98% |
Stereoselectivity Control | Moderate (needs chiral auxiliaries) | High (inherent enzyme specificity) |
Solvent Consumption | High (L/kg-scale) | Low (aqueous buffers) |
Scalability | Pilot-scale feasible | Requires optimization |
Key Limitations: Enzymatic routes currently lack commercially available building blocks and standardized protocols for non-nucleotide targets like amsilarotene [5] [8]. Hybrid strategies—e.g., chemical synthesis of modules followed by enzymatic ligation—offer near-term potential [1].
Palladium-Catalyzed C–H FunctionalizationLate-stage diversification of amsilarotene’s hydrophobic core employs palladium-catalyzed C–H activation. For example:
Lewis Acid Catalysis for StereocontrolNeighboring-group participation via ester moieties at C-2 positions directs β-glycosidic bond formation in carbohydrate-like retinoid subunits. Sn(OTf)₂ or BF₃·OEt₂ catalyzes stereospecific cyclization of diene intermediates, yielding trans-configured rings with >19:1 diastereomeric ratios [6] [8]. This strategy is pivotal for constructing amsilarotene’s conformationally constrained hydrophobic domains.
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction | Catalyst | Selectivity/Yield | Function |
---|---|---|---|
C–H Silylation | Pd(OAc)₂/Norbornene | 85–90% regioselectivity | Installs silyl handles for further coupling |
Asymmetric Hydrogenation | Ru-(S)-BINAP | >96% ee | Generates chiral centers in sidechains |
Glycosidic Bond Formation | Sn(OTf)₂ | >19:1 dr (trans:cis) | Ensures correct ring stereochemistry |
Challenges: Catalyst deactivation by polar functional groups (e.g., amides) necessitates orthogonal protection [6].
Mechanochemical SynthesisBall-milling enables solvent-free assembly of retinoid scaffolds:
Thermal and Catalytic Solvent-Free Methods
Table 3: Solvent-Free Method Performance
Method | Conditions | Yield/Conversion | Environmental Benefit |
---|---|---|---|
Ball-Milling Amidation | 30 Hz, 2h, no solvent | 80–92% | 70% energy reduction vs. reflux |
Microwave Diels-Alder | 150°C, 20 min | 95% | No solvent disposal |
Silica-Catalyzed Hydrolysis | 80°C, 1h | 90% | Catalyst reuse (>5 cycles) |
Green Solvent AlternativesWhere solvents are unavoidable, cyclopentyl methyl ether (CPME) replaces toluene in Friedel-Crafts steps, delivering comparable yields (88% vs. 90%) with reduced toxicity [3].
Concluding Remarks
Amsilarotene exemplifies how synthetic innovation can enable precision retinoid therapeutics. Chemical synthesis offers modularity but suffers from low yields, while enzymatic routes promise efficiency but require further development. Catalysis and solvent-free methods resolve longstanding selectivity and sustainability challenges, particularly in constructing sterically demanding motifs. Future advances will likely integrate enzymatic ligation for hybrid assembly and continuous-flow mechanochemistry for industrial-scale production.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7